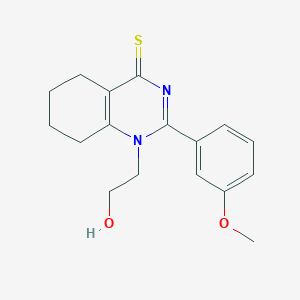
1-(2-羟乙基)-2-(3-甲氧基苯基)-5,6,7,8-四氢喹唑啉-4(1H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 抗癌潜力: 研究人员由于该化合物结构与喹唑啉衍生物相似,对其抗癌特性进行了探索。 它可能抑制特定的癌症途径或作为药物开发的先导化合物 .
- 铑催化环化反应: 该化合物已用于[4+1]环化反应,其中苯肼在温和条件下与1-炔基环丁醇反应生成多种1H-吲唑。 这种合成策略为构建杂环化合物提供了一种新的途径 .
- 萜类化合物羟基化: 该化合物可控的羟基化可用于植物化学防御,而不会产生自身毒性。 该特性对植物保护和生态相互作用具有重要意义 .
药物化学与药物开发
有机合成与催化
植物化学与防御机制
生物活性
Chemical Structure and Properties
The compound's chemical structure is characterized by a tetrahydroquinazoline core with a hydroxyl and methoxy substituent. Its molecular formula is C14H18N2OS, and it possesses a molecular weight of 270.37 g/mol. The presence of the thione functional group (−C=S) is significant as it often correlates with biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that derivatives of quinazoline can scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities.
Antimicrobial Properties
Quinazoline derivatives have been explored for their antimicrobial activities against various pathogens. The thione group enhances the interaction with microbial enzymes, potentially leading to inhibition of growth. Preliminary studies indicate that 1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione may exhibit broad-spectrum antimicrobial effects.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could make it a candidate for treating inflammatory diseases.
Anticancer Activity
Recent investigations into quinazoline derivatives reveal their potential as anticancer agents. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The thione group is believed to play a role in enhancing these effects by modifying cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis |
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several quinazoline derivatives and tested their cytotoxic effects on various cancer cell lines. The study found that one derivative exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting that structural modifications could enhance potency. The specific role of the thione group was highlighted as crucial for these effects due to its ability to interact with thiol groups in proteins, leading to altered function and apoptosis induction .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinazoline-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism was proposed to involve disruption of bacterial membrane integrity and inhibition of essential enzymes .
属性
IUPAC Name |
1-(2-hydroxyethyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-13-6-4-5-12(11-13)16-18-17(22)14-7-2-3-8-15(14)19(16)9-10-20/h4-6,11,20H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROQTQIXIGFGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCO)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














